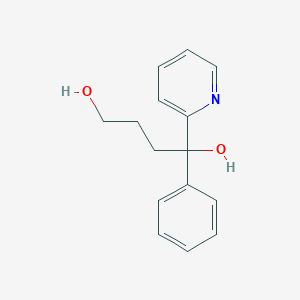
1-Phenyl-1-(pyridin-2-yl)butane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1-(pyridin-2-yl)butane-1,4-diol is an organic compound with the molecular formula C15H17NO2 It features a phenyl group and a pyridin-2-yl group attached to a butane-1,4-diol backbone
Preparation Methods
The synthesis of 1-Phenyl-1-(pyridin-2-yl)butane-1,4-diol typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyridine derivatives with phenyl-substituted butane diols under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
1-Phenyl-1-(pyridin-2-yl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Scientific Research Applications
1-Phenyl-1-(pyridin-2-yl)butane-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-1-(pyridin-2-yl)butane-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and pyridin-2-yl groups contribute to its binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-Phenyl-1-(pyridin-2-yl)butane-1,4-diol include:
1-Phenyl-1-(pyridin-4-yl)butane-1,4-diol: Differing in the position of the pyridinyl group.
1-(Pyridin-2-yl)butane-1,3-dione: Featuring a diketone structure instead of a diol.
N,N-Dimethyl-2-[1(RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine: A structurally related compound with different functional groups
Properties
CAS No. |
62714-95-8 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-phenyl-1-pyridin-2-ylbutane-1,4-diol |
InChI |
InChI=1S/C15H17NO2/c17-12-6-10-15(18,13-7-2-1-3-8-13)14-9-4-5-11-16-14/h1-5,7-9,11,17-18H,6,10,12H2 |
InChI Key |
RQNXXNJPALSNNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCO)(C2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Chloro-2-methylphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B14531989.png)
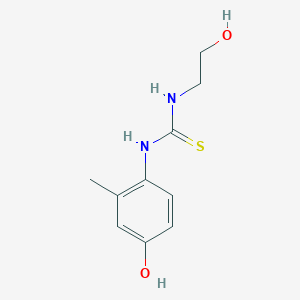
![(2-Chloroethyl)[2-(ethylsulfanyl)-2-oxoethyl]sulfanylidenephosphanium](/img/structure/B14531997.png)
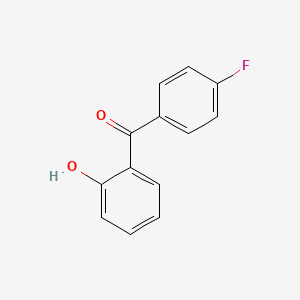
![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14532009.png)
![4-Ethyl-2-propan-2-yloxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14532011.png)
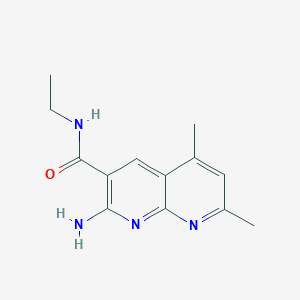
![1,1'-[2-Bromo-2-(4-methoxyphenyl)ethene-1,1-diyl]bis(2-methoxybenzene)](/img/structure/B14532027.png)
![1-[(Oxo-lambda~4~-sulfanylidene)amino]decane](/img/structure/B14532032.png)
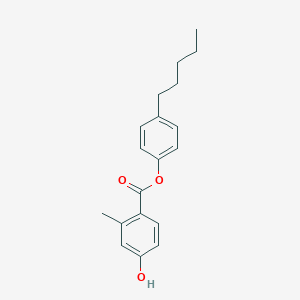
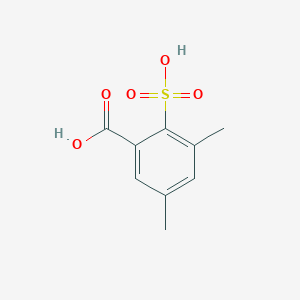
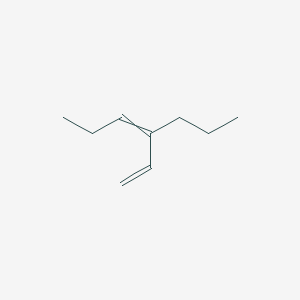
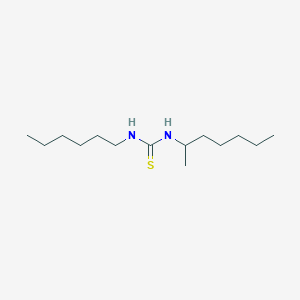
![5-Nitro-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14532059.png)
